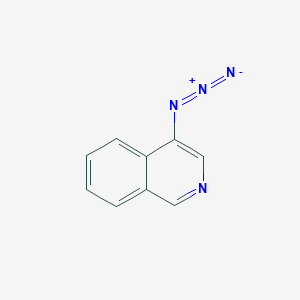
4-Azidoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidoisoquinoline is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic compounds characterized by a fused benzene and pyridine ring structure. The azido group (-N₃) attached to the fourth position of the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a halogenated isoquinoline (e.g., 4-chloroisoquinoline) reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-Azidoisoquinoline are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azidoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Major Products:
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 4-Aminoisoquinoline.
Wissenschaftliche Forschungsanwendungen
4-Azidoisoquinoline has diverse applications in scientific research, including:
Biology: Employed in bioconjugation techniques, where the azido group can be selectively targeted for labeling biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Azidoisoquinoline largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine group, which can interact with various biological targets, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Chloroisoquinoline: A precursor in the synthesis of 4-Azidoisoquinoline.
4-Aminoisoquinoline: A reduction product of this compound.
4-Bromoisoquinoline: Another halogenated isoquinoline used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a versatile compound in synthetic chemistry and biomedical research.
Eigenschaften
CAS-Nummer |
20377-03-1 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
4-azidoisoquinoline |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |
InChI-Schlüssel |
WGTJICQXDAAKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


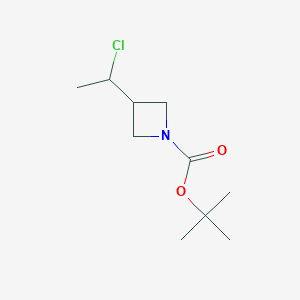


![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)


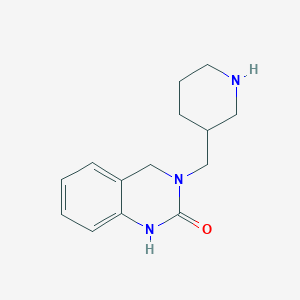
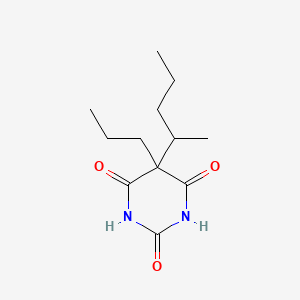
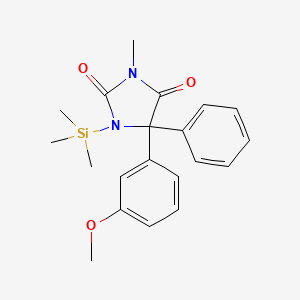
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
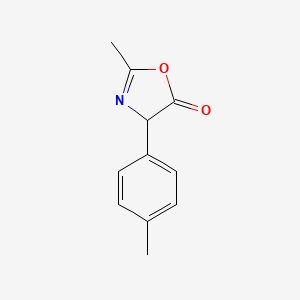
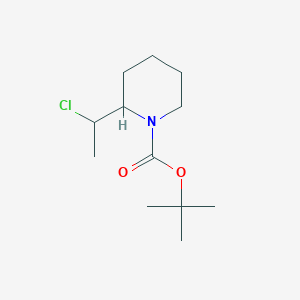

![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
